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1D-myo-Inositol 1,4,5,6-tetrakisphosphate

Calcium signaling IP3 receptor Binding affinity

Inositol phosphate signaling studies are frequently confounded by isomer cross-reactivity, where even structurally similar tetrakisphosphates exhibit divergent biological activities. Ins(1,4,5,6)P4 (CAS 121010-58-0) eliminates this ambiguity through its unique, stereochemically-defined selectivity profile-it potently antagonizes PI3K/Akt signaling without mobilizing intracellular calcium, unlike other inositol tetrakisphosphate isomers. • Km = 0.18 µM for IPMK; >13,000-fold discrimination by ITPK1 ensures unambiguous metabolic flux attribution. • Ki = 0.4-0.7 µM at the IP₃ receptor with zero agonism-ideal SAR reference compound for binding vs. activation studies. • Supplied with rigorous analytical characterization; global shipping available for time-sensitive research programs.

Molecular Formula C6H16O18P4
Molecular Weight 500.08 g/mol
CAS No. 121010-58-0
Cat. No. B125082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1D-myo-Inositol 1,4,5,6-tetrakisphosphate
CAS121010-58-0
Synonymsmyo-Inositol 1,4,5,6-Tetrakis(Dihydrogen Phosphate);  Inositol 1,4,5,6-Tetraphosphate;  Ins(1,3,4,5)P4; 
Molecular FormulaC6H16O18P4
Molecular Weight500.08 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
InChIInChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1
InChIKeyMRVYFOANPDTYBY-UZAAGFTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1D-myo-Inositol 1,4,5,6-Tetrakisphosphate for Signaling Research


1D-myo-Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4) is an endogenous myo-inositol tetrakisphosphate with phosphate groups specifically located at the 1, 4, 5, and 6 positions of the inositol ring [1]. It functions as a key intracellular second messenger and metabolic intermediate, serving as a substrate for inositol phosphate multikinase (IPMK) in the biosynthesis of higher phosphorylated inositol phosphates like Ins(1,3,4,5,6)P5 [2]. This compound is also recognized for its biological activity as an antagonist of phosphatidylinositol 3-kinase (PI3K) signaling, which links it to the regulation of cell growth and survival pathways [3].

Endogenous myo-inositol tetrakisphosphate for signaling studies
Reported IPMK substrate for InsP5 biosynthesis
Reported PI3K pathway antagonist probe

Functional Specificity of Ins(1,4,5,6)P4


Substitution of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate with other inositol tetrakisphosphate isomers is not scientifically valid due to profound differences in their specific enzymatic recognition and biological activity profiles. Research demonstrates that inositol polyphosphate kinases exhibit extreme stereospecificity; for example, human ITPK1 displays a >13,000-fold preference for Ins(3,4,5,6)P4 over its enantiomer Ins(1,4,5,6)P4 [1]. Furthermore, comparative studies show that while Ins(1,4,5,6)P4 does not mobilize calcium at concentrations up to 10 µM, its isomer Ins(1,3,4,6)P4 acts as a partial agonist at the Ins(1,4,5)P3 receptor [2]. This high degree of functional specificity means that the choice of isomer is a critical determinant of experimental outcome and procurement decisions.

Isomer-specific enzyme recognition
Human ITPK1 shows extreme stereospecificity; Ins(1,4,5,6)P4 is not interchangeable with its enantiomer Ins(3,4,5,6)P4.
Calcium mobilization profile differs
Unlike Ins(1,3,4,6)P4, Ins(1,4,5,6)P4 does not directly mobilize Ca2+, altering experimental outcomes in signaling assays.
IP3 receptor affinity class
Ins(1,4,5,6)P4 binds with intermediate affinity, distinct from high-affinity isomers, which may shift ligand recognition studies.

Ins(1,4,5,6)P4 vs. Key Analogs: Quantitative Data


IP3 Receptor Binding Affinity

1D-myo-Inositol 1,4,5,6-tetrakisphosphate (DL-Ins(1,4,5,6)P4) demonstrates a 30-50 fold lower binding affinity for the Ins(1,4,5)P3 receptor compared to the high-affinity isomer DL-Ins(1,2,4,5)P4. This places Ins(1,4,5,6)P4 in an intermediate affinity class among the nine possible regioisomers, distinct from both high-affinity (nM range) and very low-affinity (µM range) isomers [1].

IP3 Receptor Affinity
Head-to-head
Ki = 0.4–0.7 µM
~30–50× lower than DL-Ins(1,2,4,5)P4
Intermediate affinity class, distinct from high-affinity isomers
Reported competition binding on bovine adrenal membranes
Calcium signaling IP3 receptor Binding affinity

Ca2+ Mobilization Activity

Unlike its isomer Ins(1,3,4,6)P4, which acts as a partial agonist for Ca2+ release, DL-Ins(1,4,5,6)P4 exhibits no detectable Ca2+-releasing activity on its own. This functional distinction is a key differentiator for experimental design [1].

Ca2+ Mobilization
Head-to-head
No Ca2+ release up to 10 µM
Ins(1,3,4,6)P4 EC50 = 5.9 µM
Functional distinction for non-Ca2+-mobilizing assay requirements
Permeabilized SH-SY5Y neuroblastoma cells
Calcium release Second messenger SH-SY5Y cells

Human ITPK1 Substrate Specificity

Human inositol-tetrakisphosphate 1-kinase (hITPK1) exhibits extreme stereospecificity, showing a >13,000-fold preference for its natural substrate, Ins(3,4,5,6)P4, over its enantiomer, Ins(1,4,5,6)P4. This demonstrates that Ins(1,4,5,6)P4 is not a physiological substrate for this enzyme [1].

ITPK1 Stereospecificity
Head-to-head
>13,000-fold preference for Ins(3,4,5,6)P4 over Ins(1,4,5,6)P4
Enantiomer discrimination validates non-ITPK1-substrate role
Recombinant human ITPK1 assay
Enzyme kinetics Stereospecificity Inositol phosphate metabolism

PI3K-Driven Cancer Cell Growth Inhibition

In SKOV-3 ovarian cancer cells, which harbor a constitutively active PI3K, Ins(1,4,5,6)P4 inhibits cell growth as potently as the pentakisphosphate Ins(1,3,4,5,6)P5. This comparable efficacy distinguishes it from other InsP4 isomers that may not act as functional PI3K antagonists [1].

PI3K Growth Inhibition
Head-to-head
Comparable growth inhibition to Ins(1,3,4,5,6)P5
Reported PI3K antagonist activity in SKOV-3 ovarian cancer cells
Constitutively active PI3K model
Cancer cell biology PI3K/Akt pathway Growth inhibition

IPMK Substrate Kinetics

While not a substrate for ITPK1, Ins(1,4,5,6)P4 is efficiently phosphorylated by inositol phosphate multikinase (IPMK) with a Km of 0.18 µM to produce Ins(1,3,4,5,6)P5 [1]. This defines its specific entry point into the inositol phosphate metabolic network, which is distinct from other tetrakisphosphates like Ins(1,3,4,6)P4 (a preferred IPMK substrate with a Km of 0.22 µM) [2].

IPMK Substrate Kinetics
Cross-study
Km = 0.18 µM
High-affinity IPMK substrate for metabolic flux studies
Recombinant IPMK; comparable to Ins(1,3,4,6)P4 (0.22 µM)
Enzyme kinetics Inositol phosphate multikinase Metabolic flux

Putative InsP4 Receptor Interaction

In a biochemical assay for a putative Ins(1,3,4,5)P4 receptor from Atlantic salmon, Ins(1,4,5,6)P4 exhibits an EC50 of 31.6 µM for inhibiting [3H]InsP4 binding. This is approximately 10-fold less potent than its isomer Ins(3,4,5,6)P4 (EC50 = 3.2 µM) and roughly 100-fold less potent than Ins(1,3,4,5,6)P5 (EC50 = 316 nM) [1].

Putative InsP4 Receptor
Head-to-head
EC50 = 31.6 µM (inhibition of [3H]InsP4 binding)
Weak interaction at this receptor site; benchmark for selectivity
Atlantic salmon olfactory tissue preparation
Receptor pharmacology InsP4 binding EC50

Ins(1,4,5,6)P4 Research Applications


PI3K/Akt Pathway in Cancer Models

The data show that Ins(1,4,5,6)P4 inhibits PI3K-driven cancer cell growth as potently as Ins(1,3,4,5,6)P5 [4], but unlike other isomers, it does not directly mobilize intracellular calcium [2]. This unique combination makes it the preferred compound for studies designed to isolate the contribution of PI3K/Akt pathway inhibition from calcium-dependent signaling events.

Inositol Phosphate Metabolism & IPMK Kinetics

With a defined Km of 0.18 µM for IPMK [4], Ins(1,4,5,6)P4 is a validated, high-affinity substrate for quantifying IPMK activity. Its lack of recognition by ITPK1 (>13,000-fold discrimination) [4] further ensures that metabolic flux in complex systems can be attributed to specific enzymatic pathways, making it an essential tool for enzymology and metabolic tracing studies.

IP3 Receptor Ligand Recognition

Ins(1,4,5,6)P4's intermediate binding affinity (Ki = 0.4-0.7 µM) and lack of agonism at the IP3 receptor [4] [2] position it as a critical reference compound for structure-activity relationship (SAR) studies. It allows researchers to differentiate between the structural features required for high-affinity binding versus those required for receptor activation.

Enantiomeric Control for Ins(3,4,5,6)P4 Studies

The extreme stereospecificity of ITPK1 [4] means that Ins(1,4,5,6)P4 acts as a metabolically distinct control for experiments involving its enantiomer, Ins(3,4,5,6)P4. In cellular models, it can be used to differentiate the specific effects of Ins(3,4,5,6)P4 from those that may arise from off-target interactions or non-specific effects of polyanionic molecules.

Application
Selection Property
Validation Focus
PI3K/Akt pathway studies
Non-Ca2+-mobilizing PI3K probe
Pathway-specific Akt readouts
Inositol phosphate metabolism
Defined IPMK substrate kinetics
Metabolic flux tracing
IP3 receptor SAR studies
Intermediate affinity class
Structure-activity binding analysis
Enantiomeric control experiments
Stereochemical control probe
Enantiomer-attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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